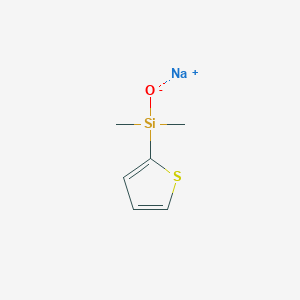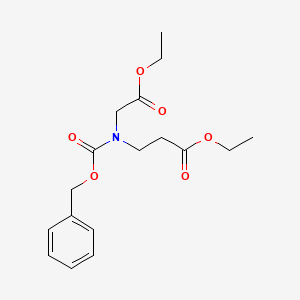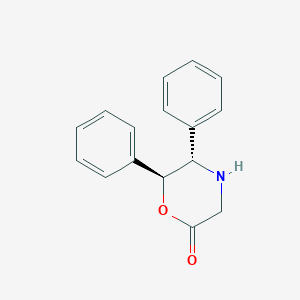
Sodium (thien-2-YL)dimethylsilanolate
Descripción general
Descripción
Sodium (thien-2-YL)dimethylsilanolate is a chemical compound with the molecular formula C6H9NaOSSi . It is also known as sodium thienylsilanolate and thienyl silanol sodium. It is often used in organic synthesis as a base and as a catalyst in various chemical reactions.
Molecular Structure Analysis
The molecular formula of Sodium (thien-2-YL)dimethylsilanolate is C6H9NaOSSi . The molecular weight of this compound is 180.28 g/mol.Aplicaciones Científicas De Investigación
Solid-State Electrochemistry of Organic Dyes Sodium (thien-2-yl)dimethylsilanolate is studied in the context of solid-state electrochemistry, particularly for organic dyes like TTNa (2-cyano-3-(4-hexyl-5-dimethyltriphenylamine-thien-2-yl)acrylic acid sodium salt). This research explores the redox processes of solid dyes, their electrochemical behaviors, and the implication of the highest occupied molecular orbital (HOMO) distribution in dyes as revealed by density functional theory calculations. Such studies are crucial for understanding the electrochemical properties and applications of these materials in various technologies (Yang et al., 2015).
Cross-Coupling Reactions in Organic Synthesis The compound is relevant in the field of organic synthesis, particularly in cross-coupling reactions. The alkali-metal salts of aryl- and heteroarylsilanols, which include sodium (thien-2-yl)dimethylsilanolate, are used in efficient cross-coupling with aromatic bromides and chlorides to form polysubstituted biaryls. This research is pivotal in developing new methods for synthesizing complex organic molecules, which has wide applications in pharmaceuticals, agrochemicals, and materials science (Denmark et al., 2009).
Organometallic Chemistry and Catalysis Sodium (thien-2-yl)dimethylsilanolate plays a role in the synthesis and reactivity of organometallic complexes. Its interactions with different metal centers and ligands contribute significantly to the field of organometallic chemistry, influencing the development of new catalysts and materials with potential applications in industrial processes and green chemistry (Jaroschik et al., 2007).
Photochromic Materials and Optical Storage The compound is studied in the development of photochromic diarylethene materials, where it contributes to the creation of three-wavelength photon-mode optical storage systems. This research is crucial for advancing optical data storage technology, potentially leading to higher density and more efficient data storage solutions (Pu et al., 2006).
Propiedades
IUPAC Name |
sodium;dimethyl-oxido-thiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9OSSi.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQRTKBUTWSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaOSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700550 | |
| Record name | Sodium dimethyl(thiophen-2-yl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879904-87-7 | |
| Record name | Sodium dimethyl(thiophen-2-yl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)





![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)



![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)


